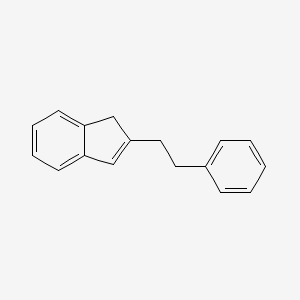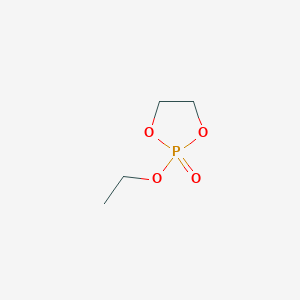
2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine
描述
2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine (HFDMA) is a trifluoromethylated amine compound that has been widely studied for its various applications in scientific research. HFDMA is a derivative of the widely used N,N-dimethylbenzylamine, and has been shown to possess unique properties that make it useful for a variety of experiments.
科学研究应用
2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine has been used in a variety of scientific research applications, including the study of enzyme inhibitors, the development of new drugs, and the investigation of new catalysts. This compound has also been used in the study of the molecular mechanisms of drug action, as well as in the study of the physiological effects of drugs. In addition, this compound has been used in the study of the biochemical and physiological effects of various compounds, including hormones and neurotransmitters.
作用机制
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the metabolism of certain compounds. In particular, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to increase the activity of certain enzymes, such as cytochrome P450, and to decrease the activity of other enzymes, such as monoamine oxidase. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as to have an effect on the metabolism of hormones and neurotransmitters.
实验室实验的优点和局限性
The use of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine in laboratory experiments has several advantages. In particular, this compound can be synthesized relatively easily, and is relatively inexpensive. In addition, this compound is highly soluble in water and is stable under a variety of conditions. However, there are also some limitations to the use of this compound in laboratory experiments. In particular, this compound is not very soluble in organic solvents, and can be easily degraded by light and heat.
未来方向
The use of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine in scientific research is still in its early stages, and there is much potential for further research. In particular, further research could focus on the mechanism of action of this compound, as well as on the biochemical and physiological effects of this compound. In addition, further research could focus on the development of new drugs and catalysts based on this compound, as well as on the use of this compound in the study of the molecular mechanisms of drug action. Finally, further research could focus on the use of this compound in the study of the physiological effects of various compounds, including hormones and neurotransmitters.
属性
IUPAC Name |
2-[(dimethylamino)methyl]-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14(2)6-7-3-4-8(5-9(7)15)10(11,12)13/h3-5,15H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGHPOOIDADYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)





![(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%](/img/structure/B6319389.png)


